2-(Diethoxyphosphoryl)acetic acid, also known as diethyl phosphonoacetic acid, is an organophosphorus compound with the formula C6H13O5P. It is a colorless liquid soluble in water and various organic solvents. The synthesis of 2-(Diethoxyphosphoryl)acetic acid typically involves the reaction of diethyl phosphite with chloroacetic acid [].
Research into 2-(Diethoxyphosphoryl)acetic acid has explored its potential applications in various scientific fields:
Due to its structural similarity to natural metabolites, 2-(Diethoxyphosphoryl)acetic acid has been investigated as a potential scaffold for drug discovery. Studies have explored its derivatives as enzyme inhibitors and for their antimicrobial properties [].
The ability of 2-(Diethoxyphosphoryl)acetic acid to form esters and chelate metals makes it a potential candidate for the development of new materials with specific functionalities. Research has explored its use in flame retardants and as a precursor for metal-organic frameworks [, ].
2-(Diethoxyphosphoryl)acetic acid can be used as a building block for the synthesis of more complex organic molecules. Its reactivity allows for the introduction of a phosphonate group into various organic structures [].
While research on 2-(Diethoxyphosphoryl)acetic acid is ongoing, it is not as widely studied as other organophosphorus compounds. Current research trends focus on:
2-(Diethoxyphosphoryl)acetic acid, with the chemical formula C6H13O5P and CAS number 3095-95-2, is a phosphonic acid derivative characterized by its unique structure, which includes two ethoxy groups attached to a phosphorus atom and an acetic acid moiety. This compound is recognized for its potential applications in pharmaceuticals and agricultural chemistry due to its reactivity and ability to form various derivatives. Its linear structure can be represented as (C2H5O)2P(O)CH2COOH, indicating the presence of both phosphonate and carboxylic acid functional groups .
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.
Research indicates that 2-(Diethoxyphosphoryl)acetic acid exhibits biological activity that may include antimicrobial properties. Its structural similarity to other biologically active phosphonates suggests potential applications in drug development, particularly in targeting specific enzymes or pathways in microorganisms. The compound's ability to interact with biological systems makes it a candidate for further pharmacological studies .
Synthesis of 2-(Diethoxyphosphoryl)acetic acid can be achieved through various methods:
These methods underscore the compound's accessibility for research and industrial applications .
2-(Diethoxyphosphoryl)acetic acid finds applications in several areas:
The compound's versatility allows it to be utilized across various sectors, enhancing its significance in both research and industry .
Interaction studies involving 2-(Diethoxyphosphoryl)acetic acid have primarily focused on its biochemical interactions. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, although detailed mechanisms remain to be elucidated. Further research into its interactions with biological targets could provide insights into its potential therapeutic uses .
Several compounds share structural similarities with 2-(Diethoxyphosphoryl)acetic acid, highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
2-Chloro-2-diethoxyphosphoryl-acetic Acid | C6H12ClO5P | Contains a chlorine substituent; potential for increased reactivity. |
Diethyl Phosphate | C4H11O4P | Simpler structure; lacks the carboxylic acid functionality. |
Diethyl Phosphonate | C4H11O4P | Similar reactivity but without the acetic moiety; used widely in organic synthesis. |
The presence of both diethoxy and acetic functionalities in 2-(Diethoxyphosphoryl)acetic acid distinguishes it from these similar compounds, providing unique reactivity patterns and potential applications in diverse fields .
The compound’s IUPAC name, 2-(diethoxyphosphoryl)acetic acid, reflects its core structure: a phosphoryl group (-PO(OEt)₂) at the second carbon of an acetic acid chain. Alternative names include diethylphosphonoacetic acid and diethyl carboxymethylphosphonate . Its molecular formula, C₆H₁₃O₅P (MW 196.14 g/mol), features:
Key Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 25°C | |
Boiling Point | 150°C (0.05 mmHg) | |
Density (25°C) | 1.220 g/mL | |
Solubility | Miscible in polar solvents | |
Storage Conditions | 0–5°C (dark, anhydrous) |
The compound exists as a viscous liquid or low-melting solid, with stability contingent on avoiding prolonged exposure to moisture .
The discovery of 2-(diethoxyphosphoryl)acetic acid’s utility is intertwined with the evolution of phosphorus-based olefination. In 1958, Leopold Horner demonstrated that phosphonate-stabilized carbanions could outperform traditional Wittig reagents in alkene synthesis . This work laid the groundwork for William S. Wadsworth and William D. Emmons, who systematized the reaction’s scope in 1961, emphasizing its advantages:
The compound’s synthesis via the Michaelis–Arbuzov reaction—treatment of triethyl phosphite with chloroacetic acid derivatives—became a benchmark for scalable production .
2-(Diethoxyphosphoryl)acetic acid is a linchpin in HWE reactions, enabling efficient E-selective alkene formation. The mechanism proceeds via:
Example Reaction
$$
\text{PhCHO} + \text{(EtO)}2\text{P(O)CH}2\text{CO}2\text{H} \xrightarrow{\text{Base}} \text{PhCH=CHCO}2\text{H} + \text{(EtO)}2\text{PO}2^-
$$
Conditions: NaH or LiOH in THF; yields >90% .
Recent advances exploit structural modifications for Z-selectivity:
2-(Diethoxyphosphoryl)acetic acid, with the molecular formula C₆H₁₃O₅P and Chemical Abstracts Service number 3095-95-2, represents a significant organophosphorus compound characterized by its unique structural framework incorporating both phosphonate and carboxylic acid functional groups [2]. The synthesis of this compound has evolved through various methodological approaches, ranging from traditional synthetic routes to advanced strategies that address both efficiency and scalability concerns.
Traditional synthetic methodologies for 2-(Diethoxyphosphoryl)acetic acid production have relied primarily on well-established organophosphorus chemistry principles, with two predominant approaches forming the foundation of synthetic protocols.
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, represents the most fundamental approach for synthesizing phosphonate esters [3]. This transformation involves the reaction of trivalent phosphorus esters with alkyl halides to form pentavalent phosphorus species [24] [25].
The reaction mechanism proceeds through nucleophilic substitution, beginning with nucleophilic attack by the phosphorus reagent on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate [25]. The halide ion displaced in the first substitution reaction subsequently carries out a second nucleophilic substitution at one of the alkyl carbons of the phosphonium salt, displacing the oxygen atom to yield the final phosphonate product along with another alkyl halide [29].
For 2-(Diethoxyphosphoryl)acetic acid synthesis, the traditional approach involves the reaction of diethyl phosphite with chloroacetic acid or its derivatives . The reaction typically proceeds under thermal conditions, with temperatures ranging from 90 to 120 degrees Celsius, and reaction times extending from 6 to 14 hours [4]. Research has demonstrated that the use of tetrabutylammonium iodide as a catalyst significantly enhances reaction efficiency, with optimal weight ratios of ethyl chloroacetate, catalyst, and reactant maintaining specific stoichiometric relationships [4].
Recent developments in Michaelis-Arbuzov reaction optimization have demonstrated remarkable improvements in productivity and environmental impact [38]. Continuous flow processes have achieved unprecedented productivities of up to 4.97 kilograms of material per day while eliminating the need for solvents, additives, catalysts, and waste generation [38]. In-line low-field phosphorus-31 nuclear magnetic resonance monitoring has proven particularly valuable for rapid optimization and process monitoring [38].
The reactivity order of alkyl halides follows the established pattern: alkyl iodides greater than alkyl bromides greater than alkyl chlorides [25]. Primary alkyl halides react readily, while most secondary and tertiary alkyl halides do not participate effectively in the reaction [25]. Electron-withdrawing groups typically slow the reaction rate, while electron-donating groups accelerate the transformation [25].
The hydrolysis of triethyl phosphonoacetate represents an alternative traditional route for obtaining 2-(Diethoxyphosphoryl)acetic acid [2] [6]. This approach involves the selective hydrolysis of one ethyl ester group while preserving the phosphonate functionality.
The hydrolysis process typically employs aqueous potassium hydroxide in ethanol-water mixtures [2]. Research has established optimal conditions involving triethyl phosphonoacetate dissolved in ethanol-water at a ratio of 14:1, with potassium hydroxide added at equimolar quantities [2]. The reaction proceeds at room temperature with continuous stirring, followed by neutralization with hydrochloric acid to achieve a final solution hydrogen ion concentration corresponding to approximately 4 [2].
The mechanism of phosphonate ester hydrolysis involves complex pathways that depend significantly on reaction conditions [20] [23]. Under alkaline conditions, the hydrolysis typically proceeds through nucleophilic attack at the phosphorus center, with the formation of trigonal bipyramidal intermediates [23]. The stability of these intermediates and the subsequent product distribution depend on factors including temperature, solvent composition, and the nature of substituents [20].
Research has demonstrated that the hydrolysis rate is greatly influenced by the nature of the leaving group and the substituents on the phosphorus atom [20]. The presence of electron-withdrawing substituents increases the reaction rate compared to electron-donating groups [20]. Steric effects have a greater influence on the hydrolysis of phosphonates compared to carboxylic esters, with the rate of hydrolysis decreasing with increasing steric hindrance [20].
Temperature control proves critical for optimal product yields, with the process typically requiring neutralization followed by solvent removal under reduced pressure [2]. The isolated product demonstrates high purity, with reported yields approaching quantitative conversion under optimized conditions [2].
Contemporary synthetic approaches have expanded beyond traditional methodologies to encompass more sophisticated strategies that address limitations of conventional routes while introducing novel reactivity patterns and improved efficiency.
The Kabachnik-Fields reaction, independently discovered by Martin Kabachnik and Ellis K. Fields in 1952, represents a three-component organic reaction forming α-aminomethylphosphonates from amines, carbonyl compounds, and dialkyl phosphonates [5]. This multicomponent reaction has been adapted for the synthesis of phosphonoacetic acid derivatives through strategic modifications of the traditional protocol.
The reaction mechanism involves initial formation of an imine intermediate, followed by a hydrophosphonylation step where the phosphonate phosphorus-hydrogen bond adds across the carbon-nitrogen double bond [5]. The starting carbonyl component typically consists of an aldehyde, though ketones can also participate under appropriate conditions [5]. The reaction can be accelerated through the combination of dehydrating reagents and Lewis acids [5].
Enantioselective variants of the Kabachnik-Fields reaction have been developed, with α-methylbenzylamine providing chiral, non-racemic α-aminophosphonate products [5]. These modifications have proven particularly valuable for accessing optically active phosphonoacetic acid derivatives with defined stereochemical configurations.
Recent research has extended the Kabachnik-Fields methodology to include phosphonoacetic acid derivatives through strategic substrate selection and reaction condition optimization [11]. The activation of silent natural product gene clusters has revealed novel phosphonic acid biosynthetic pathways that incorporate phosphonoacetic acid as a key intermediate [11]. These findings have identified new biosynthetic branch points involving phosphonoacetaldehyde dehydrogenase, which has subsequently been used to identify additional phosphonic acid gene clusters sharing phosphonoacetic acid as a common intermediate [11].
Solid-phase synthesis methodologies have emerged as powerful alternatives for phosphonate preparation, offering advantages in terms of reaction control, product purification, and reaction scale-up capabilities [8] [9] [10]. These approaches utilize polymer-supported reagents and substrates to facilitate phosphorus-carbon bond formation while minimizing side reactions and simplifying product isolation.
Recent developments in solid-phase phosphonate synthesis have focused on the use of H-phosphonate chemistry for introducing phosphonate functionalities [8] [10]. The methodology employs nucleoside H-phosphinates as monomers in coupling reactions followed by oxidation, sulfurization, or amidation to generate diversely modified phosphonate-containing products [8]. This approach has proven particularly effective for combining H-phosphonate and phosphoramidite chemistries in the synthesis of modified oligonucleotide strands [8].
The solid-phase approach offers significant advantages in terms of reaction scope and functional group tolerance [9]. Phosphorothioate, phosphonothioate, and related phosphorus-sulfur and phosphorus-nitrogen variants can be efficiently synthesized using robust solid-phase protocols [9]. The methodology allows for the systematic variation of phosphonate ester substituents while maintaining high reaction efficiency and product purity [9].
Research has demonstrated the successful application of solid-phase synthesis to cyclic phosphonate monomers, enabling the generation of water-soluble aliphatic poly(ethylene methylphosphonate)s through living ring-opening polymerization [34]. These polymers exhibit excellent water solubility without lower critical solution temperatures and demonstrate nontoxic properties against cellular systems [34]. The polymerization process proceeds with narrow molecular weight distributions and molecular weights reaching approximately 20,000 grams per mole, confirming the living nature of the polymerization [34].
Mechanochemical approaches have also been incorporated into solid-phase synthesis strategies [35]. Phosphonates can be prepared through mechanochemical phosphorylation of acetylides using polyphosphates in single-step, redox-neutral processes that bypass high-energy, environmentally hazardous intermediates [35]. This methodology employs sodium triphosphate and acetylides to generate alkynyl phosphonates in yields reaching 32 percent, while reaction of sodium pyrophosphate and sodium carbide produces ethynyl phosphonate in optimized yields of 63 percent [35].
The industrial production of 2-(Diethoxyphosphoryl)acetic acid encounters numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [16] [22] [28]. These challenges span multiple domains including raw material availability, process optimization, environmental considerations, and quality control requirements.
Raw material procurement represents a fundamental challenge in industrial phosphonate production [16] [22]. Current industrial processes rely heavily on phosphorus trichloride as the primary phosphorus source, despite the fact that final consumer products do not contain reactive phosphorus-chlorine bonds [22]. This reliance on phosphorus trichloride creates inherent inefficiencies and environmental concerns throughout the production chain [22].
The thermal process required for phosphorus production from phosphate rock proves extremely energy-intensive, involving the reduction of phosphate to pure white phosphorus followed by treatment with environmentally hazardous chlorine to create phosphorus trichloride [16]. This process pathway contributes significantly to the overall production costs and environmental footprint of phosphonate manufacturing [16].
Processing challenges specific to phosphate materials include significant abrasiveness issues that can impact equipment longevity and maintenance requirements [28]. Depending on the form and intended final product, phosphates can range from mildly to extremely abrasive, necessitating specialized equipment design with appropriate wear-resistant materials and protective coatings [28].
Dust generation presents another substantial challenge in phosphate processing operations [28]. Phosphate products often become dusty during processing, particularly during drying operations at beneficiation plants [28]. The management of fine particulates requires sophisticated dust collection systems, typically involving baghouse filtration technologies [28]. These collected fines, while problematic from a handling perspective, can be processed through agglomeration techniques to improve handleability and reduce dust-related issues [28].
Corrosion management represents a critical concern in industrial phosphonate production [28]. Many phosphate processing operations involve highly corrosive solutions, with phosphoric acid serving as the base for numerous phosphate products [28]. The corrosive nature of these materials necessitates the use of specialty alloys and protective linings on processing equipment, significantly increasing capital and maintenance costs [28].
Process optimization challenges include the management of competing reaction pathways and side product formation [18] [19]. Research has demonstrated that reaction temperature, solvent selection, and reagent addition protocols significantly influence product yield and purity [18]. The order of reagent mixing proves particularly critical, with portionwise addition of alkylating agents to phosphite-base mixtures helping to maintain optimal stoichiometric ratios and minimize side product formation [36].
Quality control considerations for industrial production include the need for consistent product specifications while managing variability in raw material quality and process conditions [27]. The development of continuous monitoring systems, including in-line spectroscopic methods, has proven valuable for maintaining process control and product quality [38].
Economic factors influencing industrial viability include the global demand for phosphonates, which reached 56,000 tons worldwide in 1998, with steady annual growth of approximately 3 percent [21]. The distribution of consumption included 40,000 tons in the United States, 15,000 tons in Europe, and less than 800 tons in Japan, indicating significant regional market variations that impact production planning and distribution strategies [21].
Environmental stewardship concerns have prompted research into more sustainable production methodologies [22] [35]. The development of phosphinate-based synthetic routes offers potential alternatives to traditional phosphorus trichloride-dependent processes [22]. These approaches utilize industrially available phosphinates as environmentally benign starting materials, potentially enabling more sustainable phosphorus-carbon and phosphorus-oxygen bond formation reactions [22].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₃O₅P | [1] [2] [3] |
Molecular Weight (g/mol) | 196.14 | [1] [2] [3] |
CAS Number | 3095-95-2 | [1] [2] [3] |
Melting Point (°C) | 25 | [1] [2] [3] |
Boiling Point (°C) | 150 (0.05 mmHg) / 315.9±25.0 (760 mmHg) | [1] [3] |
Density (g/mL at 25°C) | 1.220 | [1] [3] [7] |
Refractive Index (n20/D) | 1.445 | [1] [3] [7] |
Flash Point (°C) | >230°F (>110°C) | [1] [3] |
Appearance (20°C) | Solid/Viscous liquid | [2] [8] |
Color | Clear colorless to light yellow | [1] [3] |
The compound demonstrates amphiphilic characteristics due to the presence of both hydrophilic phosphonate and carboxylic acid groups alongside lipophilic ethyl ester substituents . The polar surface area is calculated as 82.64 Ų, indicating significant polarity that influences its solubility behavior and intermolecular interactions [1].
Nuclear magnetic resonance spectroscopy using the phosphorus-31 nucleus provides critical structural information for 2-(Diethoxyphosphoryl)acetic acid. Based on comparative analysis with structurally related phosphonate compounds, the ³¹P NMR chemical shift is expected to appear in the characteristic phosphonate region between 20-30 ppm when measured in deuterated chloroform [9] [10] [11].
The ³¹P chemical shift position is influenced by the electronic environment around the phosphorus atom, particularly the electron-withdrawing effect of the adjacent carboxymethyl group. Studies of analogous diethoxyphosphoryl compounds demonstrate chemical shifts ranging from 20.5 to 30.0 ppm, with the specific value dependent on the nature of the carbon substituent attached to phosphorus [9] [10].
Table 3: ³¹P NMR Spectroscopic Data
Compound/Condition | ³¹P Chemical Shift (ppm) | Solvent/Conditions | Reference |
---|---|---|---|
2-(Diethoxyphosphoryl)acetic acid | 20-30 (estimated) | CDCl₃ | Estimated from literature |
Related phosphonate esters | 20.5-30.0 | CDCl₃ | [9] [10] |
Diethyl phosphonoacetate derivatives | 22.5-29.7 | CDCl₃ | [9] [10] [11] |
Phosphonate compounds (general range) | 15-35 | Various | [12] [13] |
The ³¹P nucleus exhibits good sensitivity in NMR spectroscopy due to its 100% natural abundance and favorable nuclear properties [13]. Proton-decoupled ³¹P NMR spectra typically show sharp, well-resolved signals that facilitate accurate chemical shift determination and structural analysis [13]. The coupling patterns between ³¹P and adjacent protons can provide additional structural information, with typical one-bond P-H coupling constants ranging from 600-700 Hz [13].
Infrared spectroscopy of 2-(Diethoxyphosphoryl)acetic acid reveals characteristic absorption bands corresponding to its distinctive functional groups. The compound exhibits multiple diagnostic IR absorption features that enable structural identification and purity assessment [14] [15].
The carbonyl stretching vibration of the carboxylic acid functionality appears as a strong absorption band in the region 1700-1740 cm⁻¹ [15] [16]. This frequency range is characteristic of carboxylic acids and provides definitive evidence for the presence of the COOH group [17]. The exact position within this range depends on hydrogen bonding interactions and the electronic effects of adjacent substituents.
The phosphoryl (P=O) stretching vibration generates a strong absorption band between 1200-1280 cm⁻¹ [14]. This characteristic frequency is diagnostic for phosphonate compounds and distinguishes them from other organophosphorus derivatives. The intensity and sharpness of this band reflect the highly polar nature of the P=O bond [13].
Table 4: Infrared Spectroscopic Absorption Patterns
Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
---|---|---|---|
C=O stretch (carboxylic acid) | 1700-1740 | Strong | Characteristic of carboxyl group |
P=O stretch (phosphonate) | 1200-1280 | Strong | Phosphoryl group vibration |
C-O stretch (carboxylic acid) | 1200-1320 | Medium-Strong | Carboxyl C-O bond |
C-O stretch (phosphonate ester) | 1000-1200 | Medium | Ester linkages to phosphorus |
O-H stretch (carboxylic acid) | 2500-3300 (broad) | Medium-Broad | Acidic hydrogen |
C-H stretch (alkyl) | 2850-3000 | Medium | Ethyl groups |
Additional characteristic absorptions include the C-O stretching vibrations of both the carboxylic acid (1200-1320 cm⁻¹) and phosphonate ester groups (1000-1200 cm⁻¹) [14] [18]. The O-H stretching vibration of the carboxylic acid appears as a broad absorption band spanning 2500-3300 cm⁻¹, reflecting hydrogen bonding interactions [15]. The aliphatic C-H stretching vibrations from the ethyl groups contribute medium-intensity absorptions in the 2850-3000 cm⁻¹ region [14].
The acid dissociation constant (pKa) of 2-(Diethoxyphosphoryl)acetic acid has been predicted to be 3.48±0.10 using computational methods [3] [7]. This value is consistent with the expected acidity of a carboxylic acid functionality and indicates that the compound exists predominantly in its ionized form at physiological pH conditions. The relatively low pKa value reflects the electron-withdrawing effect of the adjacent diethoxyphosphoryl group, which stabilizes the carboxylate anion through inductive effects.
The solubility behavior of 2-(Diethoxyphosphoryl)acetic acid is characterized by good water solubility due to the presence of multiple polar functional groups [1] . The compound demonstrates amphiphilic properties, being soluble in both aqueous and organic media. This dual solubility characteristic is attributed to the polar phosphonate and carboxylic acid groups providing hydrophilic character, while the ethyl ester substituents contribute lipophilic properties .
The LogP value, representing the partition coefficient between octanol and water, ranges from -0.08 to -0.2, indicating a slight preference for the aqueous phase [1] [4]. This negative LogP value confirms the predominantly hydrophilic nature of the compound despite the presence of ethyl groups.
Table 2: Thermodynamic Parameters and Stability Profile
Parameter | Value/Description | Notes |
---|---|---|
pKa Value | 3.48±0.10 (calculated) | Consistent with carboxylic acid functionality |
Predicted pKa | Carboxylic acid functionality | Based on molecular structure prediction |
Thermal Decomposition | Stable under normal conditions | No specific decomposition temperature reported |
Storage Stability | Stable at room temperature in dry conditions | Keep in dark, sealed, dry conditions |
Phase Transition Temperature | Melting point: 25°C | May exist as solid or viscous liquid at room temperature |
Solubility Behavior | Water soluble, soluble in organic solvents | Polar nature due to phosphonate and carboxyl groups |
Hydrolysis Stability | Susceptible to hydrolysis under basic conditions | Ester groups can hydrolyze |
2-(Diethoxyphosphoryl)acetic acid exhibits favorable thermal stability under normal storage and handling conditions [1] [3]. The compound has a melting point of 25°C, which means it may exist as either a solid or viscous liquid at room temperature, depending on the specific conditions [1] [2] [3]. This relatively low melting point is characteristic of compounds containing flexible alkyl ester chains.
The boiling point varies significantly with pressure, occurring at 150°C under reduced pressure (0.05 mmHg) or 315.9±25.0°C at atmospheric pressure (760 mmHg) [1] [3]. The substantial difference between these values indicates the compound's tendency to decompose at elevated temperatures under atmospheric conditions, making reduced pressure distillation preferable for purification processes.
The flash point exceeds 230°F (>110°C), classifying the compound as having relatively low fire hazard under normal conditions [1] [3]. Storage recommendations specify maintaining the compound in dark, sealed containers under dry conditions at room temperature, with optimal storage below 15°C to ensure maximum stability [2] [8].
The compound demonstrates susceptibility to hydrolysis under basic conditions due to the presence of ethyl ester linkages [3]. Under acidic or neutral conditions, the compound remains stable, but exposure to alkaline environments can lead to ester bond cleavage and formation of the corresponding phosphonic acid derivative.
Technique | Key Signatures | Diagnostic Value |
---|---|---|
³¹P NMR | δ 20-30 ppm (phosphonate region) | Confirms phosphorus environment |
¹H NMR | δ 1.2-1.4 (ethyl CH₃), δ 4.0-4.2 (OCH₂), δ 2.8-3.2 (PCH₂) | Confirms ethyl ester groups and methylene linker |
¹³C NMR | δ 170-180 (C=O), δ 60-65 (OCH₂), δ 16-20 (CH₃), δ 30-35 (PCH₂) | Confirms carbon framework |
IR Spectroscopy | ν 1700-1740 (C=O), ν 1200-1280 (P=O) | Confirms functional groups |
Mass Spectrometry | m/z 196 [M]⁺, 168 [M-CO]⁺, 151 [M-COOH]⁺ | Confirms molecular weight and fragmentation |
Irritant